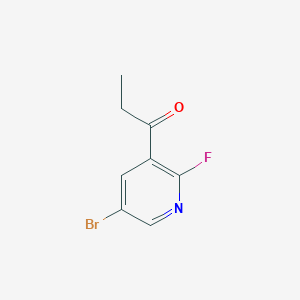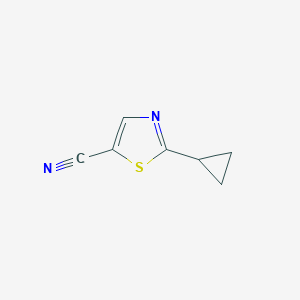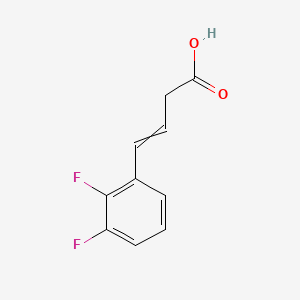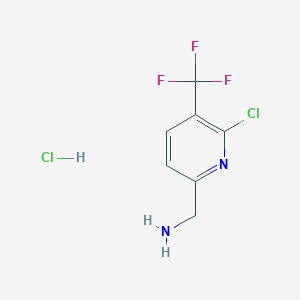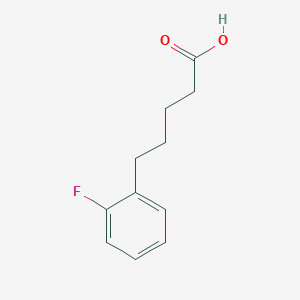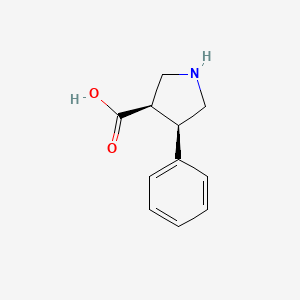
cis-4-Phenylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Phenylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity .
Métodos De Preparación
The synthesis of cis-4-Phenylpyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
cis-4-Phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
cis-4-Phenylpyrrolidine-3-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cis-4-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
cis-4-Phenylpyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.
Pyrrolidine-2-one: This compound has a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have carbonyl groups at both the second and fifth positions of the pyrrolidine ring.
Prolinol: This compound has a hydroxyl group at the second position of the pyrrolidine ring. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
Clave InChI |
XTJDGOQYFKHEJR-UWVGGRQHSA-N |
SMILES isomérico |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


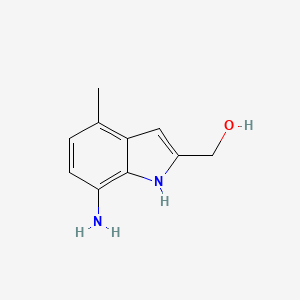
![2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)


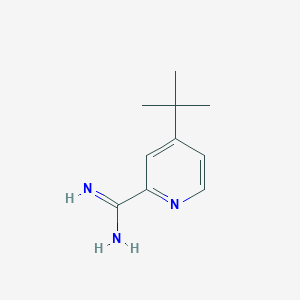
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
